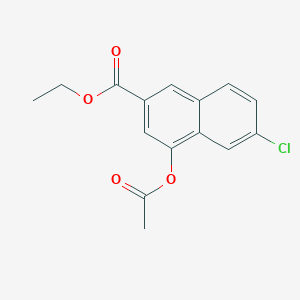

4-(Acetyloxy)-6-chloro-2-naphthalenecarboxylic acid ethyl ester

Description

4-(Acetyloxy)-6-chloro-2-naphthalenecarboxylic acid ethyl ester (CAS 124010-11-3) is a naphthalene-derived ester with a molecular formula of C₁₇H₁₇ClO₆ and a molar mass of 352.767 g/mol . The compound features a naphthalene backbone substituted with an acetyloxy group at position 4, a chlorine atom at position 6, and methoxy groups at positions 5 and 6. The ethyl ester at position 2 enhances its lipophilicity, making it relevant in pharmaceutical and synthetic organic chemistry for intermediates or prodrug development .

Properties

Molecular Formula |

C15H13ClO4 |

|---|---|

Molecular Weight |

292.71 g/mol |

IUPAC Name |

ethyl 4-acetyloxy-6-chloronaphthalene-2-carboxylate |

InChI |

InChI=1S/C15H13ClO4/c1-3-19-15(18)11-6-10-4-5-12(16)8-13(10)14(7-11)20-9(2)17/h4-8H,3H2,1-2H3 |

InChI Key |

HFPTZERUMAQHQS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)Cl)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-chloro-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The acetyloxy group is introduced through acetylation using acetic anhydride and a base such as pyridine. The chlorination is achieved by treating the compound with a chlorinating agent like thionyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-chloro-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-Naphthalenecarboxylic acid derivatives.

Reduction: Formation of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-chloro-, ethyl alcohol.

Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-chloro-, ethyl ester is utilized in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-chloro-, ethyl ester involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The chlorine atom can influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

4-(Acetyloxy)-6-bromo-2-naphthalenecarboxylic Acid Methyl Ester (CAS 99660-52-3)

- Molecular Formula : C₁₄H₁₁BrO₄

- Molar Mass : 323.14 g/mol

- Key Differences :

- Bromine replaces chlorine at position 6, increasing atomic radius and polarizability.

- Methyl ester instead of ethyl ester reduces steric bulk and lipophilicity.

- Implications : Bromine’s lower electronegativity compared to chlorine may alter electronic distribution, affecting reactivity in cross-coupling reactions .

Ethyl 6-Chloro-4-[(tert-Butyldimethylsilyl)oxy]-5,8-dimethoxy-2-naphthoate (CAS 1093221-42-1)

- Molecular Formula : C₂₁H₂₉ClO₅Si

- Molar Mass : 424.99 g/mol

- Key Differences :

- A bulky tert-butyldimethylsilyl (TBS) group replaces the acetyloxy at position 4.

- Implications : The TBS group enhances steric protection and stability under basic conditions, making this compound useful in multi-step syntheses requiring orthogonal protection strategies .

Methoxy and Ester Variants

4-(Acetyloxy)-7,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester (CAS 31206-84-5)

- Molecular Formula: Not explicitly provided, but likely C₁₆H₁₆O₆ (inferred from structure).

- Key Differences :

- Methoxy groups at positions 7 and 8 instead of 5 and 8.

- Methyl ester at position 2.

- Implications : Altered methoxy positions may influence π-π stacking interactions in crystal packing or binding to biological targets .

Ethyl 4-Hydroxy-6-methyl-2-naphthalenecarboxylate (CAS 1093073-42-7)

- Molecular Formula : C₁₄H₁₄O₃

- Molar Mass : 230.26 g/mol

- Key Differences :

- Hydroxy and methyl groups replace the acetyloxy and chlorine at positions 4 and 5.

Data Table: Key Properties of Compared Compounds

Biological Activity

4-(Acetyloxy)-6-chloro-2-naphthalenecarboxylic acid ethyl ester (CAS: 92435-75-1) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C15H13ClO4. It features a naphthalene ring substituted with acetyloxy and chloro groups, which may influence its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The acetyloxy group can enhance lipophilicity, facilitating membrane permeability and cellular uptake. Once inside the cell, hydrolysis of the ester bond can release the active carboxylic acid, which may exert effects on cellular signaling pathways.

Antimicrobial Activity

Research has indicated that derivatives of naphthalene carboxylic acids exhibit antimicrobial properties. In studies involving structurally related compounds, significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli was observed . The presence of halogen substituents (like chlorine) in the structure often enhances antimicrobial potency due to increased electron affinity.

Anticancer Potential

Several studies have explored the anticancer potential of naphthalene derivatives. For instance, compounds with similar structural motifs have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting proliferation . The mechanism often involves disruption of cellular signaling pathways associated with growth and survival.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits varying degrees of biological activity. For example:

- Antibacterial Activity : Compounds similar to this ester have shown effectiveness against gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial action.

- Cytotoxicity : Preliminary cytotoxicity assays indicate potential for selective toxicity towards cancer cells compared to normal cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated several naphthalene derivatives against clinical isolates. The results indicated that compounds with acetyloxy and chloro substituents had enhanced activity against Bacillus subtilis and Vibrio cholerae.

- Cytotoxic Effects : Another investigation focused on the cytotoxic effects of related naphthalene derivatives on human cancer cell lines, demonstrating significant inhibition of cell viability at micromolar concentrations .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-Naphthalenecarboxylic acid, 4-(acetyloxy)- | Structure | Moderate | High |

| This compound | Structure | High | Moderate |

| 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro- | Structure | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.